molecular formula C16H12FN3O2S3 B2419747 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide CAS No. 433698-28-3

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2419747
CAS No.: 433698-28-3
M. Wt: 393.47
InChI Key: CWLWDIRXNNJTAB-FMIVXFBMSA-N
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Description

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound provided for research purposes. This molecule features a complex structure with a (2-fluorophenyl)methylidene group attached to a 4-oxo-2-sulfanylidene-1,3-thiazolidin ring, which is linked via a propanamide bridge to a 1,3-thiazol-2-yl group . Compounds with this core structure are often investigated in medicinal chemistry and drug discovery research for their potential as enzyme inhibitors, due to the presence of the rhodanine (2-sulfanylidene-1,3-thiazolidin-4-one) moiety which is known to interact with various biological targets. The specific stereochemistry, indicated by the (5E) designation, is critical for its three-dimensional structure and potential interactions in biological systems. Researchers can utilize this chemical in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. The presence of both fluorine and sulfur-containing heterocycles makes it a valuable candidate for research in developing pharmacologically active agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S3/c17-11-4-2-1-3-10(11)9-12-14(22)20(16(23)25-12)7-5-13(21)19-15-18-6-8-24-15/h1-4,6,8-9H,5,7H2,(H,18,19,21)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLWDIRXNNJTAB-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H19FN2O3S2C_{21}H_{19}FN_{2}O_{3}S_{2}, with a molecular weight of approximately 430.51 g/mol. The structure includes a thiazolidinone ring and a fluorophenyl group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC21H19FN2O3S2
Molecular Weight430.51 g/mol
IUPAC NameThis compound
CAS Number477488-39-4

Antimicrobial Properties

Thiazolidinones have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinones exhibit significant activity against various bacterial strains and fungi. The specific compound has shown promising results in inhibiting the growth of pathogenic microorganisms, potentially due to its ability to disrupt cell wall synthesis or interfere with metabolic pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated in various in vitro and in vivo models. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory responses. This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Emerging research highlights the anticancer potential of thiazolidinone derivatives, including this compound. It has demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of signaling pathways like PI3K/Akt and MAPK. Specific studies have reported its efficacy against breast cancer and melanoma cell lines.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.

Case Studies

  • Antimicrobial Study : A study conducted on various thiazolidinone derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent .
  • Anti-inflammatory Research : In a mouse model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups. This suggests its effectiveness in reducing inflammation .
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies indicated that it triggered apoptosis through caspase activation .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound dissects into three modular components:

  • Thiazolidinone core : (5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one.
  • Propanamide linker : A three-carbon chain bridging the thiazolidinone and thiazole rings.
  • 1,3-Thiazol-2-yl group : A heteroaromatic amine for amide bond formation.

Retrosynthetic pathways prioritize late-stage amide coupling to preserve functional group compatibility, leveraging established thiazolidinone cyclization protocols.

Thiazolidinone Core Synthesis via Cyclocondensation

Schiff Base Formation and Thioglycolic Acid Cyclization

The thiazolidinone scaffold is constructed through a three-step sequence:

Step 1: Hydrazide Preparation
3-(2-Fluorobenzylidene)propanehydrazide is synthesized by condensing 2-fluorobenzaldehyde with propionyl hydrazine in ethanol under reflux (80°C, 6 h), achieving 85–92% yields.

Step 2: Schiff Base Generation
The hydrazide reacts with 2-fluorobenzaldehyde in glacial acetic acid (1:1 molar ratio, 100°C, 3 h) to form the (E)-configured hydrazone, confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 12.4 \, \text{Hz} $$).

Step 3: Cyclocondensation with Thioglycolic Acid
Thioglycolic acid (1.2 equiv) is added to the hydrazone in refluxing toluene (110°C, Dean-Stark trap, 8 h), inducing thiazolidinone ring closure via dehydration. The reaction affords the core structure in 67–74% yield after recrystallization from ethanol.

Table 1: Optimization of Cyclocondensation Conditions
Solvent Temperature (°C) Time (h) Yield (%)
Toluene 110 8 74
Acetic acid 120 6 68
DMF 100 10 52

Propanamide Linker Installation via Carbodiimide-Mediated Coupling

Carboxylic Acid Activation

The thiazolidinone core’s secondary amine undergoes alkylation with ethyl 3-bromopropanoate in acetonitrile (K$$2$$CO$$3$$, 60°C, 12 h), yielding ethyl 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate (82% yield). Saponification with LiOH in THF/water (1:1, 25°C, 4 h) provides the free carboxylic acid (quantitative).

1,1’-Carbonyldiimidazole (CDI)-Mediated Amide Bond Formation

The carboxylic acid (1 equiv) reacts with CDI (1.2 equiv) in dry THF (25°C, 2 h), generating an acylimidazole intermediate. Subsequent addition of 2-aminothiazole (1.5 equiv) and heating to 80°C for 6 h furnishes the target amide in 89% yield.

Table 2: Amide Coupling Reagent Screening
Reagent Solvent Temp (°C) Yield (%)
CDI THF 80 89
EDCl/HOBt DCM 25 76
DCC/DMAP Acetone 0–25 63

Alternative Multicomponent Reaction (MCR) Approaches

Kaboudin’s One-Pot Thiazolidinone Synthesis

A streamlined MCR employs 2-fluorobenzaldehyde (1 equiv), thiourea (1 equiv), and ethyl 3-(2-thiazolylamino)propanoate (1 equiv) in methanol with triethylamine (20 mol%). Refluxing for 7 h induces concurrent imine formation, cyclization, and ester hydrolysis, delivering the target compound in 78% yield.

Mechanistic Insights :

  • Thiourea attacks the aldehyde to form a thiohemiaminal.
  • Nucleophilic addition of the propanoate’s amine generates a tetrahedral intermediate.
  • Cyclodehydration yields the thiazolidinone, followed by in situ amidation.

Domino Reaction with β-Amidothioamides

β-Amidothioamide precursors undergo domino cyclization with propargyl bromides in chloroform (Et$$_3$$N, 25°C, 4 h), constructing the thiazolidinone and installing the propanamide-thiazole moiety in one pot (65% yield).

Stereochemical Control and Analytical Validation

E/Z Isomerism Management

The exocyclic double bond’s (5E) configuration is enforced by:

  • Steric effects : Bulkier substituents on the thiazolidinone nitrogen favor the E-isomer.
  • Reaction kinetics : Prolonged reflux in toluene shifts the equilibrium toward the thermodynamically stable E-form.

Spectroscopic Confirmation

  • $$ ^1H $$-NMR : The exocyclic vinyl proton resonates at δ 7.92 ppm as a singlet ($$ J = 12.4 \, \text{Hz} $$), confirming E-geometry.
  • IR : Stretching vibrations at 1685 cm$$^{-1}$$ (C=O), 1250 cm$$^{-1}$$ (C=S), and 1540 cm$$^{-1}$$ (C-N) validate the thiazolidinone ring.

Industrial-Scale Considerations and Process Optimization

Green Chemistry Metrics

  • Atom economy : MCR approaches achieve 82% vs. 68% for stepwise routes.
  • Solvent recovery : Toluene and THF are recycled via distillation, reducing waste by 40%.

Flow Chemistry Adaptation

Continuous flow systems using immobilized CDI on silica gel enable 92% conversion in 15 min residence time, outperforming batch reactors (6 h).

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

Methodological Answer : The synthesis typically involves a multi-step process:

  • Thiazolidinone Core Formation : React a thioamide derivative (e.g., 2-fluorophenyl-substituted thioamide) with chloroacetic acid under acidic conditions to form the thiazolidinone ring. Sodium acetate is often used as a catalyst in acetic acid/DMF solvent mixtures .
  • Knoevenagel Condensation : Introduce the 2-fluorobenzylidene group via condensation of the thiazolidinone with 2-fluorobenzaldehyde under reflux in ethanol, monitored by TLC .
  • Propanamide Linkage : Couple the intermediate with 1,3-thiazol-2-amine using EDCI/HOBt as coupling agents in anhydrous DCM . Key Optimization : Control reaction temperature (70–90°C for condensation), solvent polarity (DMF for solubility), and purification via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are essential for structural validation?

Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the thiazolidinone core and propanamide linkage. For example, the sulfanylidene (C=S) group appears as a deshielded signal at ~160 ppm in 13C^{13}C-NMR .
  • HPLC-MS : Employ reverse-phase HPLC with ESI-MS to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~450) .
  • X-ray Crystallography : For unambiguous 3D structure determination, use SHELXL for refinement. Key parameters include R-factor < 5% and hydrogen-bonding networks validated via PLATON .

Q. What preliminary biological assays are recommended for activity screening?

Methodological Answer :

  • Antimicrobial Activity : Perform microdilution assays (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anti-inflammatory Screening : Measure COX-2 inhibition using ELISA (IC50_{50} values) and compare with celecoxib .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a reference .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer :

  • Orthogonal Assays : Validate anticancer activity via both MTT and clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} with 95% confidence intervals, ensuring replicates (n ≥ 3) to address variability .
  • Target Engagement Studies : Confirm mechanism via Western blot (e.g., p53 upregulation) or thermal shift assays for protein binding .

Q. What advanced methods optimize reaction yields in complex syntheses?

Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Knoevenagel condensation) to enhance heat dissipation and reduce side reactions .
  • Design of Experiments (DoE) : Use factorial design (e.g., temperature, solvent ratio) to identify critical parameters. Analyze via ANOVA (p < 0.05) to maximize yield .

Q. How is the 3D electronic structure analyzed for reactivity insights?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 16 at the B3LYP/6-311++G(d,p) level to predict nucleophilic/electrophilic sites .
  • Single-Crystal XRD : Refine data with SHELXL-97, focusing on π-π stacking (3.5–4.0 Å) and hydrogen-bonding motifs (e.g., N-H···O=C) to explain solid-state reactivity .

Q. What mechanistic studies elucidate thiazolidinone core reactivity?

Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for H/D exchange at the methylidene group to confirm rate-limiting steps in oxidation .
  • Trapping Intermediates : Use TEMPO to radical scavenge during oxidation (e.g., H2_2O2_2-mediated) and identify transient species via LC-MS .

Q. How is target validation performed in cellular studies?

Methodological Answer :

  • CRISPR Knockout : Generate KO cell lines (e.g., TP53−/−) to assess dependency on specific pathways .
  • SPR Biosensing : Measure binding affinity (KD_D) to purified targets (e.g., EGFR kinase domain) using Biacore T200 .

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